N-benzyl-N-phenylaniline
Overview
Description
N-benzyl-N-phenylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzyl group and a phenyl group attached to the nitrogen atom of an aniline molecule
Mechanism of Action
Target of Action
It is known that similar compounds, such as phenylalanine, play a crucial role as precursors in the synthesis of neurotransmitters like dopamine and norepinephrine . These neurotransmitters are essential for transmitting signals in the brain and play a significant role in mood regulation and other neurological functions .
Mode of Action
For instance, phenylalanine, a similar compound, is known to interact with DNA to form proteins .
Biochemical Pathways
Phenylalanine, for instance, is a precursor for tyrosine, a monoamine neurotransmitter, and the biological pigment melanin . It is also involved in the synthesis of dopamine and norepinephrine, neurotransmitters that play a crucial role in mood regulation and other neurological functions .
Result of Action
For instance, phenylalanine is used by the brain to produce norepinephrine, a chemical that transmits signals between nerve cells and the brain, keeps you awake and alert, reduces hunger pains, functions as an antidepressant, and helps improve memory .
Action Environment
For instance, factors such as temperature, pH, and the presence of other compounds can influence the stability and efficacy of phenylalanine .
Biochemical Analysis
Biochemical Properties
N-benzyl-N-phenylaniline has been found to interact with various enzymes and proteins in biochemical reactions . For instance, it has been shown to undergo electropolymerisation at transparent Indium Tin Oxide glass electrodes . This process involves the oxidation of this compound in aqueous sulfuric acid solution, resulting in the formation of an adherent conducting polymer film at the platinum electrode .
Molecular Mechanism
The molecular mechanism of this compound involves its oxidation to form a polymer film . This process likely involves binding interactions with biomolecules and may influence gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings have not been extensively studied. Its ability to form stable polymer films suggests that it may have long-term effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzyl-N-phenylaniline can be synthesized through several methods. One common approach involves the reaction of aniline with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. In this process, aniline is reacted with benzyl halides in the presence of a palladium catalyst and a suitable ligand, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors is also explored to enhance efficiency and yield. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aromatic compounds depending on the specific reaction.
Scientific Research Applications
N-benzyl-N-phenylaniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Comparison with Similar Compounds
N-benzyl-N-phenylaniline can be compared with other aromatic amines such as aniline, N-methylaniline, and N-phenylbenzylamine. While all these compounds share a common structural motif, this compound is unique due to the presence of both benzyl and phenyl groups attached to the nitrogen atom. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound in various applications.
List of Similar Compounds
- Aniline
- N-methylaniline
- N-phenylbenzylamine
Properties
IUPAC Name |
N-benzyl-N-phenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N/c1-4-10-17(11-5-1)16-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJARBPQBIATJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209412 | |
Record name | Benzyldiphenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20209412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
606-87-1 | |
Record name | N,N-Diphenylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=606-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyldiphenylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyldiphenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20209412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyldiphenylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.207 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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